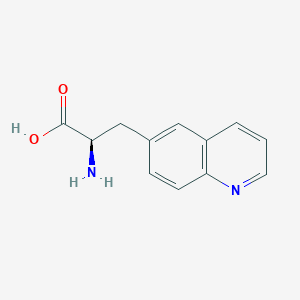
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 3-position, an isobutyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. Fluorinated pyridines are of significant interest in medicinal chemistry due to their potential biological activities and their ability to modulate the physicochemical properties of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated reagents and appropriate catalysts under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, alkylation, and carboxylation reactions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. Additionally, the isobutyl group and carboxylic acid moiety can modulate the compound’s solubility, stability, and overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns and potentially distinct biological activities.
2-Pyridinecarboxylic acid: A simpler pyridine derivative without fluorine or isobutyl groups, used as a reference compound in various studies.
Uniqueness
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. The presence of the fluorine atom enhances its metabolic stability and binding interactions, while the isobutyl group contributes to its lipophilicity and overall molecular profile.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)5-7-3-4-12-9(8(7)11)10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
Clave InChI |
FKMYKLIVJNTQSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C(=NC=C1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)



![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)




![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)

![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
